molecular formula C8H15N B1266757 1-(But-3-en-1-yl)pyrrolidine CAS No. 7255-63-2

1-(But-3-en-1-yl)pyrrolidine

Cat. No.: B1266757
CAS No.: 7255-63-2
M. Wt: 125.21 g/mol
InChI Key: FOUQITQNYKZCHC-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)pyrrolidine is an organic compound featuring a five-membered nitrogen-containing ring, known as pyrrolidine, substituted with a but-3-en-1-yl group. This compound is part of the pyrrolidine family, which is widely recognized for its significance in medicinal chemistry and organic synthesis. Pyrrolidine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(But-3-en-1-yl)pyrrolidine plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound can act as a ligand, binding to specific enzymes and altering their activity. For instance, it has been observed to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting Akt, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with PARP involves binding to the enzyme’s catalytic domain, preventing the enzyme from repairing DNA damage . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of PARP activity, leading to prolonged effects on cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and other adverse reactions . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s efficacy and safety, making it important to study its metabolism in detail.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . For example, it has been observed to localize in the nucleus, where it can interact with nuclear enzymes and affect gene expression . Understanding the transport and distribution of this compound is essential for predicting its behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound has been found to localize in the nucleus, cytoplasm, and other cellular compartments . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of this compound can determine its interactions with different biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the but-3-en-1-yl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or its derivatives. For this compound, the process may involve the use of specific catalysts and reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow reactor, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, resulting in saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and transition metal oxides.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides are frequently used reagents for substitution reactions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

1-(But-3-en-1-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

1-(But-3-en-1-yl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine: The parent compound, which lacks the but-3-en-1-yl substituent.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    Pyrrolidine-2,5-dione: A derivative with two carbonyl groups at positions 2 and 5 of the pyrrolidine ring.

Uniqueness: this compound is unique due to the presence of the but-3-en-1-yl group, which can impart distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

1-but-3-enylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUQITQNYKZCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290703
Record name 1-(but-3-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7255-63-2
Record name NSC70445
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(but-3-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-BUTENYL)PYRROLIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Bromo-but-1-ene (81 mg, 0.6 mmol) was added dropwise to a stirred suspension of pyrrolidine (50 μL, 0.6 mmol) and Cs2CO3 (196 mg, 0.6 mmol) in 1 mL DMF. The mixture was heated to 120° C. using microwave for 20 min, then filtered and used for the next step directly without purification.
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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